molecular formula C10H8BrNO2 B1415548 Methyl 5-bromo-3-cyano-2-methylbenzoate CAS No. 1806061-04-0

Methyl 5-bromo-3-cyano-2-methylbenzoate

Cat. No. B1415548
CAS RN: 1806061-04-0
M. Wt: 254.08 g/mol
InChI Key: WYMHCOJPTSHHAH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-cyano-2-methylbenzoate (MBCM) is an important synthetic intermediate used in a variety of scientific research applications. It is a five-membered heterocyclic compound that is synthesized from bromoacetamide, which is then reacted with sodium cyanide, and finally methylbenzoate. MBCM is a versatile compound that is used in many different laboratory experiments and has a wide range of uses in the scientific research field.

Scientific Research Applications

Methyl 5-bromo-3-cyano-2-methylbenzoate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe in fluorescence spectroscopy. It is also used in the synthesis of polymers, pharmaceuticals, and other compounds.

Mechanism of Action

Methyl 5-bromo-3-cyano-2-methylbenzoate acts as a catalyst in chemical reactions, enabling the reaction of two molecules to occur at a faster rate. It is also used as a fluorescent probe in fluorescence spectroscopy, where it absorbs light and emits a different wavelength of light. This is used to measure the concentration of a molecule in a solution.
Biochemical and Physiological Effects
Methyl 5-bromo-3-cyano-2-methylbenzoate has been found to have an inhibitory effect on the enzyme dihydrofolate reductase, which is involved in the biosynthesis of DNA and proteins. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 5-bromo-3-cyano-2-methylbenzoate in laboratory experiments include its low cost, easy synthesis, and versatility. It is also highly stable and can be stored for long periods of time without deteriorating. However, its use should be limited to laboratory experiments and should not be used in clinical settings.

Future Directions

There are a number of potential future directions for the use of Methyl 5-bromo-3-cyano-2-methylbenzoate. These include its use as a fluorescent probe in other spectroscopic techniques, such as NMR and IR spectroscopy, and its use in the synthesis of more complex molecules. Additionally, further research could be done to explore its potential applications in pharmaceuticals and other medical fields.

properties

IUPAC Name

methyl 5-bromo-3-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-7(5-12)3-8(11)4-9(6)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMHCOJPTSHHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(=O)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-3-cyano-2-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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